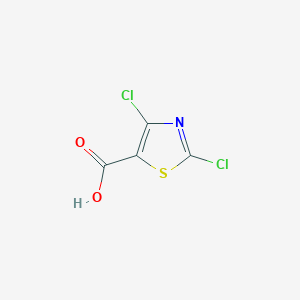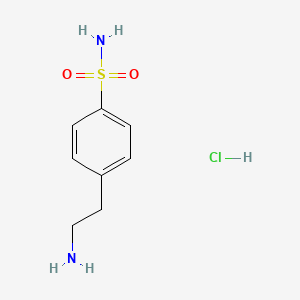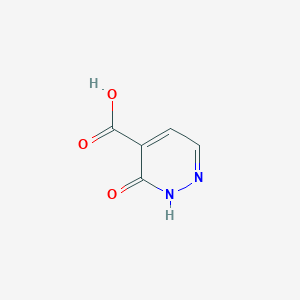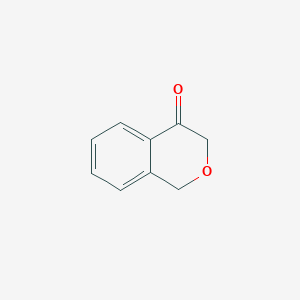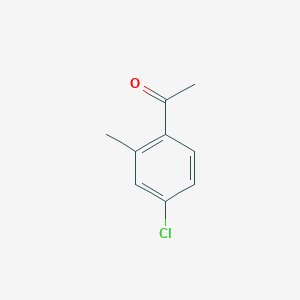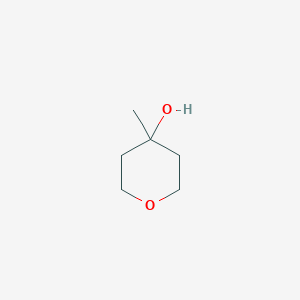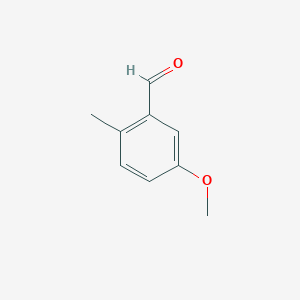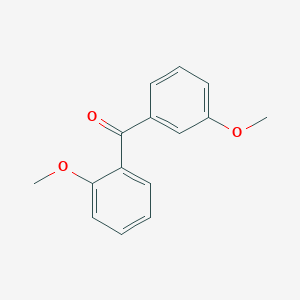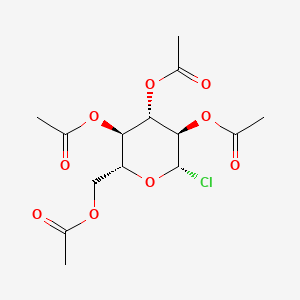
Acetochloro-beta-D-glucose
説明
Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9 . It is also known by other names such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride . It has a molecular weight of 366.75 g/mol . This compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of Acetochloro-beta-D-glucose includes an acetoxymethyl group and three acetyloxy groups attached to a six-membered chlorooxane ring . The compound’s IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate . The compound’s InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
Acetochloro-beta-D-glucose has a molecular weight of 366.75 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
Application in Organic Chemistry
Summary of the Application
Acetochloro-beta-D-glucose, also known as (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate, is used in organic chemistry, specifically in the study of glucose pentaacetate anomerization .
Methods of Application
The stannic chloride catalyzed anomerization of the pentaacetyl-D-glucose pyranoses in chloroform solution is specific for the C1-acetoxy group. The reactions involve complete dissociation of the Cl-carbon atom to acetoxy group bond with an intermediate formation of carbonium ions .
Results or Outcomes
The initial step of the beta to alpha rearrangement is a rapid dissociation, involving the participation of the C2-acetoxy group, to a resonance-stabilized carbonium ion with the lactol carbon atom occupied in the alpha-configuration .
Application in Biochemistry
Summary of the Application
Acetochloro-beta-D-glucose is also used in biochemistry, specifically in the study of β-(1,3)-D-glucans .
Methods of Application
β-(1,3)-D-glucans with or without -(1,6)-linked glucopyranans as branches β-glucans, which are important polysaccharides, are widely involved in various biological activities .
Results or Outcomes
β-glucans exhibit a strong ability to self-assemble into diverse nanocomposite biomaterials, showing great promise in the diagnosis and therapeutic treatment of human diseases .
Application in Mutarotation Studies
Summary of the Application
Acetochloro-beta-D-glucose is used in the study of mutarotation, a process where the alpha and beta forms of a compound interconvert .
Methods of Application
Mutarotation involves the interconversion between the alpha and beta forms of a compound. For D-glucose, the equilibrium mixture contains about 64% β-D-glucopyranose and 36% α-D-glucopyranose . Acids and bases both catalyze mutarotation, which can aid in the ring opening .
Results or Outcomes
Mutarotation occurs spontaneously in aqueous solutions . The ratio of α to β at equilibrium is specific to each monosaccharide .
Application in the Study of Glucose Pentaacetate Anomerization
Summary of the Application
Acetochloro-beta-D-glucose is used in the study of glucose pentaacetate anomerization .
Methods of Application
The stannic chloride catalyzed anomerization of the pentaacetyl-D-glucose pyranoses in chloroform solution is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to acetoxy group bond with an intermediate formation of carbonium ions .
Safety And Hazards
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449861 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetochloro-beta-D-glucose | |
CAS RN |
4451-36-9 | |
| Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4451-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






